3-Bromo-2,4-dichloro-6-ethoxyquinoline
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Overview
Description
3-Bromo-2,4-dichloro-6-ethoxyquinoline is a quinoline derivative with the molecular formula C11H8BrCl2NO and a molecular weight of 321.00 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to the quinoline ring, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-6-ethoxyquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and etherification processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichloro-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-Bromo-2,4-dichloro-6-ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloro-6-ethoxyquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen and ethoxy groups can influence its binding affinity and reactivity with biological molecules. Studies have shown that it can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: Lacks the bromine and ethoxy groups, making it less versatile in certain reactions.
6-Ethoxyquinoline: Lacks the halogen atoms, which can affect its reactivity and biological activity.
3-Bromoquinoline: Lacks the additional chlorine and ethoxy groups, limiting its applications.
Uniqueness
3-Bromo-2,4-dichloro-6-ethoxyquinoline stands out due to its unique combination of bromine, chlorine, and ethoxy groups. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
Molecular Formula |
C11H8BrCl2NO |
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Molecular Weight |
320.99 g/mol |
IUPAC Name |
3-bromo-2,4-dichloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H8BrCl2NO/c1-2-16-6-3-4-8-7(5-6)10(13)9(12)11(14)15-8/h3-5H,2H2,1H3 |
InChI Key |
LQLMCBMQQJFIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=C2Cl)Br)Cl |
Origin of Product |
United States |
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